molecular formula C17H27NO5S B2943404 2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide CAS No. 2034404-02-7

2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide

Cat. No.: B2943404
CAS No.: 2034404-02-7
M. Wt: 357.47
InChI Key: UICBXHLHSIZMHV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at position 2, a methyl group at position 5, and a sulfonamide moiety at position 1. The sulfonamide nitrogen is further linked to a propyl chain bearing a hydroxyl group and a tetrahydropyran (oxan-4-yl) ring.

Properties

IUPAC Name

2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-3-23-16-5-4-13(2)12-17(16)24(20,21)18-9-6-15(19)14-7-10-22-11-8-14/h4-5,12,14-15,18-19H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICBXHLHSIZMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 5-methylbenzene to introduce the sulfonamide group.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and an appropriate catalyst.

    Attachment of the Hydroxy and Oxan-4-yl Groups: The hydroxy and oxan-4-yl groups are introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and hydroxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related sulfonamides and heterocyclic derivatives identified in the evidence. Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Structural Analog: 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide (ID: 1212329-26-4)

  • Core Structure : Features a sulfonamide group linked to a cyclohexane-carboxamide scaffold and a morpholine-containing side chain.
  • Key Differences :
    • The target compound lacks the fluorophenyl and morpholine groups, instead incorporating a tetrahydropyran ring and hydroxypropyl chain.
    • The benzene ring in the target has ethoxy and methyl substituents, whereas the analog uses a cyclohexane-carboxamide system.
  • Inferred Properties :
    • The fluorophenyl group in the analog may enhance lipophilicity and membrane permeability compared to the target’s ethoxy-methylbenzene core.
    • The morpholine moiety could improve solubility, whereas the oxan-4-yl group in the target may confer rigidity to the side chain.

Functional Analog: 2-chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]carbonylpiperidin-4-yl]propyl]ethanamide (PDB ID: 8AOY)

  • Core Structure : An ethanamide derivative with a piperidine-oxan-4-yl scaffold and chlorinated aromatic groups.
  • Key Differences :
    • The target compound replaces the ethanamide group with a sulfonamide, which typically exhibits stronger hydrogen-bonding capacity.
    • Chlorine substituents in the analog may increase metabolic stability but reduce solubility compared to the target’s ethoxy and methyl groups.
  • Inferred Activity :
    • The sulfonamide in the target may enhance binding to serine proteases or kinases, whereas the ethanamide analog likely targets receptors with hydrophobic binding pockets.

Sulfonamide Derivatives from Chemical Databases ()

  • Example : 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide (ID: 951958-28-4).
  • Comparison: This compound combines a thiazole-carboxamide core with a pyridinyl group and oxolane (tetrahydrofuran) side chain.

Biological Activity

2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound includes:

  • An ethoxy group
  • A hydroxyl functional group
  • A sulfonamide moiety

This combination contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens.
  • Cytotoxicity : Preliminary studies suggest that derivatives of sulfonamides can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains.

Biological Activity Data

Activity Type Observed Effect Reference
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits dihydropteroate synthaseGeneral knowledge

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various sulfonamide derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The study reported an EC50 value indicating effective concentration for inducing apoptosis at low micromolar levels.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial action against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a treatment option for resistant infections.

Research Findings

Recent research has focused on optimizing the pharmacological properties of sulfonamides through structural modifications. For instance, modifications to the oxan group have been shown to enhance both solubility and bioavailability, which are critical for effective therapeutic applications.

Key Research Insights:

  • Lipophilicity and Bioavailability : The compound's lipophilic nature aids in membrane permeability, enhancing its bioavailability.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that variations in the sulfonamide group can significantly impact biological activity, guiding future drug design efforts.

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